(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic thiazole and phenol rings, the hydrazone functional group, and the polar carbonyl and hydroxyl groups. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the reactive sites such as the carbonyl group, the hydrazone group, and the hydroxyl group. For instance, the carbonyl group could undergo nucleophilic addition reactions, and the hydrazone group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl and hydroxyl groups could enhance its solubility in polar solvents .Scientific Research Applications
Enzymatic Remediation of Pollutants
An enzymatic approach using oxidoreductive enzymes, in the presence of redox mediators, is explored for the remediation of various organic pollutants from industrial wastewater. This method, leveraging enzymes such as laccases and peroxidases, shows significant promise in enhancing the efficiency of degrading recalcitrant compounds. The research highlights several redox mediators, including 3-hydroxyanthranilic acid, which shares a functional group similarity with the compound , suggesting potential applicability in enhancing pollutant degradation efficiency (Husain & Husain, 2007).
Decolorization and Detoxification of Dyes
Oxidoreductive enzymes are also being investigated for their potential in the decolorization and detoxification of textile and synthetic dyes in polluted water. The addition of specific redox mediators has shown to significantly improve the range of substrates these enzymes can act upon, thereby enhancing the efficiency of decolorization and detoxification processes. This approach could revolutionize the treatment of dye-laden industrial effluents, making the process more environmentally friendly and efficient (Husain, 2006).
Antioxidant Capacity Measurement
The ABTS/PP Decolorization Assay is commonly used for determining the antioxidant capacity of compounds. This method involves the use of the ABTS radical cation and potassium persulfate, highlighting the significance of understanding reaction pathways in evaluating antioxidant capacities. The study provides insights into the specific reactions antioxidants undergo with ABTS, which may include coupling or oxidation without coupling, emphasizing the importance of accurate antioxidant activity assessment (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity Determination
Various analytical methods have been developed to measure antioxidant activity, showcasing the significance of these assays in fields ranging from food engineering to medicine. This review presents critical evaluations of tests like ORAC, HORAC, TRAP, and TOSC, among others, based on hydrogen atom transfer or electron transfer mechanisms. The discussion includes the advantages and limitations of these methods, emphasizing the need for a comprehensive understanding when analyzing antioxidant properties of compounds (Munteanu & Apetrei, 2021).
Synthesis and Environmental Applications
The synthesis of acetophenone derivatives, including the oxidation of ethylbenzene, is explored for applications in various products like alcohols, fragrances, and pharmaceuticals. This review highlights the importance of developing environmentally friendly methods for acetophenone production, underscoring the role of heterogeneous catalysts in achieving high yield and selectivity for such compounds. The focus on sustainable processes reflects the growing demand for green chemistry practices in industrial applications (Nandanwar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-12(9(2)17)19-13(15-8)16-14-7-10-4-3-5-11(18)6-10/h3-7,18H,1-2H3,(H,15,16)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICFTFKVOYZOB-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC(=CC=C2)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC(=CC=C2)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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